(2E)-2-[(1,5-dibenzhydryloxy-4-oxopyridin-2-yl)methoxyimino]-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid
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Overview
Description
(2E)-2-[(1,5-dibenzhydryloxy-4-oxopyridin-2-yl)methoxyimino]-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(1,5-dibenzhydryloxy-4-oxopyridin-2-yl)methoxyimino]-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyridine and thiazole rings, followed by the introduction of the benzhydryloxy and tritylamino groups. The final step involves the formation of the acetic acid moiety through a series of condensation and oxidation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions, such as temperature, pressure, and pH, would be essential to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(1,5-dibenzhydryloxy-4-oxopyridin-2-yl)methoxyimino]-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
(2E)-2-[(1,5-dibenzhydryloxy-4-oxopyridin-2-yl)methoxyimino]-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (2E)-2-[(1,5-dibenzhydryloxy-4-oxopyridin-2-yl)methoxyimino]-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- **(2E)-2-[(1,5-dibenzhydryloxy-4-oxopyridin-2-yl)methoxyimino]-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid shares similarities with other compounds containing pyridine, thiazole, and benzhydryloxy groups.
Other similar compounds: include derivatives of pyridine and thiazole with various functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across multiple fields. Its complex structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C56H44N4O6S |
---|---|
Molecular Weight |
901.0 g/mol |
IUPAC Name |
(2E)-2-[(1,5-dibenzhydryloxy-4-oxopyridin-2-yl)methoxyimino]-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C56H44N4O6S/c61-49-36-47(38-64-59-51(54(62)63)48-39-67-55(57-48)58-56(44-30-16-5-17-31-44,45-32-18-6-19-33-45)46-34-20-7-21-35-46)60(66-53(42-26-12-3-13-27-42)43-28-14-4-15-29-43)37-50(49)65-52(40-22-8-1-9-23-40)41-24-10-2-11-25-41/h1-37,39,52-53H,38H2,(H,57,58)(H,62,63)/b59-51+ |
InChI Key |
SXDYOYPUHCXMTQ-BTNNZQDCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC3=CN(C(=CC3=O)CO/N=C(\C4=CSC(=N4)NC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)/C(=O)O)OC(C8=CC=CC=C8)C9=CC=CC=C9 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC3=CN(C(=CC3=O)CON=C(C4=CSC(=N4)NC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O)OC(C8=CC=CC=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
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